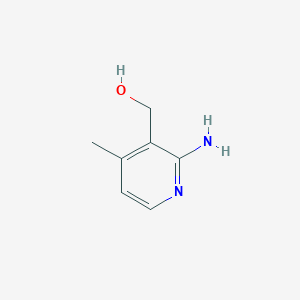

(2-Amino-4-methylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSJFCUXEVOWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431799 | |

| Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179554-99-5 | |

| Record name | 2-Amino-4-methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179554-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5): A Technical Examination of a Promising Pyridine Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Initial investigations into the specific properties and synthesis of (2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5) revealed a notable scarcity of published experimental data. To provide a comprehensive and technically robust guide that adheres to the principles of scientific integrity, this document will focus on a closely related and extensively characterized analogue: 2-Amino-4-methylpyridine (CAS 695-34-1) . This compound not only serves as a potential synthetic precursor to the target molecule but also shares its core aminopyridine scaffold, making its properties and reactivity highly relevant. The detailed experimental protocols, spectral data, and biological context provided herein for 2-Amino-4-methylpyridine offer a valuable framework for researchers working with substituted aminopyridine derivatives.

Introduction to Substituted Aminopyridines

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic and steric properties that influence its interactions in biological systems.[1][2] The presence of an amino group and other substituents, such as methyl and hydroxymethyl groups, further modulates the molecule's reactivity, solubility, and potential pharmacological activity.[2] These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

Physicochemical and Spectroscopic Properties of 2-Amino-4-methylpyridine

A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-4-methylpyridine is essential for its application in research and development.

Physicochemical Properties

The key physicochemical properties of 2-Amino-4-methylpyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 695-34-1 | [4] |

| Molecular Formula | C₆H₈N₂ | [4] |

| Molecular Weight | 108.14 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 96-99 °C | [6] |

| Boiling Point | 230 °C | [6] |

| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Amino-4-methylpyridine.

The ¹H and ¹³C NMR spectra of 2-Amino-4-methylpyridine exhibit characteristic signals corresponding to its unique structure.[6][7]

¹H NMR (CDCl₃, 300 MHz): δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[7]

¹³C NMR (Predicted): Aromatic carbons: ~110-150 ppm, Methyl carbon: ~15-25 ppm[7]

The IR spectrum of 2-Amino-4-methylpyridine displays characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and aromatic ring vibrations.[7][8]

Mass spectrometry confirms the molecular weight of 2-Amino-4-methylpyridine, with a molecular ion peak at m/z 108.[7]

Synthesis of 2-Amino-4-methylpyridine and Related Derivatives

The synthesis of substituted aminopyridines can be achieved through various routes. A common approach involves the modification of a pre-existing pyridine ring.

Illustrative Synthetic Pathway

A plausible synthetic route to obtain aminopyridine alcohols involves the reduction of a corresponding carboxylic acid or ester. The following diagram illustrates a general strategy for the synthesis of a substituted aminopyridine methanol derivative from a nicotinic acid precursor.

Caption: Generalized synthesis of this compound.

Experimental Protocol: Reduction of an Ester to a Primary Alcohol

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, often accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[9][10][11][12]

Protocol: Lithium Aluminum Hydride Reduction of a Pyridine Carboxylate Ester

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed by trained personnel in a well-ventilated fume hood.

-

Preparation:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

-

Reaction:

-

The pyridine carboxylate ester (1 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is removed by filtration and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-4-methylpyridine is dictated by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The aromatic ring can participate in electrophilic substitution reactions, with the regioselectivity influenced by the existing substituents.

Applications in Research and Drug Discovery

Substituted aminopyridines, including 2-Amino-4-methylpyridine, have garnered significant attention for their potential therapeutic applications.

Inhibition of Nitric Oxide Synthase (NOS)

2-Amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[13][14] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable target for drug development. The aminopyridine scaffold serves as a key pharmacophore for interacting with the active site of the enzyme.[13][15]

Caption: Inhibition of iNOS by 2-Amino-4-methylpyridine.

Precursor for Biologically Active Molecules

2-Amino-4-methylpyridine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its functional groups can be readily modified to explore structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

Proper handling of 2-Amino-4-methylpyridine is essential to ensure laboratory safety.

Hazard Summary: Based on data for 2-Amino-4-methylpyridine, the compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive experimental profile for this compound remains to be fully elucidated in the public domain, the detailed analysis of its close analogue, 2-Amino-4-methylpyridine, provides a valuable and scientifically grounded resource for researchers. The synthesis, characterization, reactivity, and biological applications of 2-Amino-4-methylpyridine presented in this guide offer a strong foundation for the exploration of this and other substituted aminopyridine derivatives in the pursuit of novel scientific discoveries and therapeutic innovations.

References

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.

-

2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China. (n.d.). Pipzine Chemicals. Retrieved January 12, 2026, from [Link]

-

2-Amino-4-methylpyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Lithium Aluminium Hydride. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

L-Valinol. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.

- Preparation method of 2-amino-3-hydroxymethylpyridine. (2021). Google Patents.

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

- A kind of synthesis of picoline of 2 amino 4 and its purification process. (2019). Google Patents.

-

2-Pyridinamine, 4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

(2-Aminopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2021). Google Patents.

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

-

Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. (n.d.). PrepChem. Retrieved January 12, 2026, from [Link]

-

2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS 179554-99-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 179554-99-5 this compound AKSci 3645CR [aksci.com]

- 3. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivative [pipzine-chem.com]

- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR [m.chemicalbook.com]

- 8. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of (2-Amino-4-methylpyridin-3-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The document details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. A representative synthetic protocol is presented, highlighting the causality behind key experimental steps. Furthermore, the guide explores the compound's applications as a versatile intermediate in drug discovery, particularly in the context of the established bioactivity of the 2-aminopyridine scaffold. Safety and handling procedures, extrapolated from closely related analogs, are also discussed to ensure best practices in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and intrinsic properties. This section delineates the precise structure, formal name, and key physicochemical data for this compound.

Chemical Structure

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with three distinct substituents:

-

An amino group (-NH₂) at the C2 position.

-

A hydroxymethyl group (-CH₂OH) at the C3 position.

-

A methyl group (-CH₃) at the C4 position.

The presence of these multiple functional groups—a primary aromatic amine, a primary alcohol, and a basic heterocyclic nitrogen—makes it a highly versatile scaffold for further chemical modification.

Figure 1: 2D Chemical Structure of this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) rules, is This compound .

The nomenclature is derived as follows:

-

The parent structure is identified as methanol.

-

This methanol is substituted by a complex group at its methyl carbon.

-

The substituent is a pyridin-3-yl group, indicating attachment at the 3rd position of the pyridine ring.

-

The pyridine ring itself is further substituted with an amino group at position 2 and a methyl group at position 4.

Physicochemical Properties

A summary of essential identifying and physical data is crucial for experimental design, procurement, and data management.

| Property | Value | Source |

| CAS Number | 179554-99-5 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| SMILES | OCC1=C(C)C=CN=C1N | [2] |

| Purity | Typically >95% (Varies by supplier) | N/A |

| Appearance | White to off-white solid (Typical) | N/A |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

While multiple synthetic routes may exist, a common and logical approach for the preparation of this compound involves the reduction of a corresponding carboxylic acid derivative, such as an ester. This section outlines a representative protocol based on analogous chemical transformations.

Synthetic Strategy: Reduction of an Ester Precursor

The synthesis of pyridyl methanols is frequently achieved via the reduction of a corresponding pyridine carboxylic acid or its ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is effective for this transformation. The starting material would be a suitably substituted pyridine-3-carboxylate ester. The overall strategy is a robust and high-yielding method for accessing primary alcohols. A similar procedure is documented for the synthesis of (2-Aminopyridin-4-yl)methanol, demonstrating the viability of this approach within the aminopyridine class[3].

Experimental Protocol (Representative)

This protocol describes the reduction of methyl 2-amino-4-methylpyridine-3-carboxylate to this compound.

Materials:

-

Methyl 2-amino-4-methylpyridine-3-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous THF under a nitrogen atmosphere.

-

Causality: LiAlH₄ is extremely reactive with water and atmospheric moisture. Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the reagent and to ensure safety.

-

-

Addition of Ester: The starting ester, methyl 2-amino-4-methylpyridine-3-carboxylate (1.0 eq.), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Causality: The dropwise addition at low temperature helps to control the initial exothermic reaction between the hydride and the ester.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Causality: Heating provides the necessary activation energy to drive the reduction to completion.

-

-

Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Causality: This specific quenching procedure is designed to convert the aluminum salts into a granular, easily filterable solid, simplifying the workup process significantly compared to an acid quench.

-

-

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are collected.

-

Causality: Filtration removes the inorganic byproducts. Washing the filter cake ensures maximum recovery of the product.

-

-

Purification: The combined organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The residue can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

-

Causality: Drying removes residual water, and evaporation of the solvent isolates the product. Recrystallization or chromatography is essential to achieve high purity by removing unreacted starting material and side products.

-

Synthesis Workflow Diagram

Caption: A workflow for the synthesis of the title compound.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of reactive functional groups on the biologically relevant aminopyridine core.

Versatile Heterocyclic Building Block

The molecule serves as a trifunctional building block:

-

The Primary Amine (-NH₂): Can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. It is a key pharmacophoric feature in many bioactive molecules.

-

The Primary Alcohol (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, halide) for nucleophilic substitution, or esterified.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and provides a basic center, which can be crucial for modulating solubility and target binding.

This versatility allows for its incorporation into a diverse range of larger molecules, making it a staple for library synthesis in medicinal chemistry programs[4][5].

Precursor for Bioactive Molecule Synthesis

The 2-amino-4-methylpyridine scaffold is a known pharmacophore. For instance, molecules containing this core have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS)[6]. Overexpression of iNOS is implicated in various inflammatory diseases, making it a significant therapeutic target. This compound is an ideal starting point for creating analogs of these iNOS inhibitors, where the hydroxymethyl group can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Logical Pathway to Drug Candidates

Caption: The role of the title compound in a drug discovery cascade.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While specific toxicological data for this compound is not extensively published, prudent laboratory practice dictates handling it with precautions appropriate for its chemical class and functional groups, based on data from closely related compounds.

Hazard Assessment

The closely related precursor, 2-Amino-4-methylpyridine, is classified as toxic if swallowed and toxic in contact with skin[7]. It is also known to cause serious skin and eye irritation and may cause respiratory irritation[7]. Therefore, this compound should be assumed to possess similar hazards until proven otherwise.

-

Acute Toxicity: Potentially toxic via oral, dermal, and inhalation routes.

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system[7].

-

Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[8].

Recommended Handling Procedures

All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8][9].

-

Exposure Control: Avoid breathing dust, vapor, mist, or gas. Do not allow the material to come into contact with skin or eyes[10].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

-

Spill Response: In case of a spill, evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal[10].

Storage Conditions

Proper storage is essential to maintain the compound's integrity and ensure safety.

-

Container: Keep the container tightly closed and properly labeled[2].

-

Environment: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[2][10].

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air or moisture.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, positions it as a valuable building block for constructing complex molecular architectures. Its relevance is underscored by the established biological activity of the 2-amino-4-methylpyridine scaffold, particularly as a core for iNOS inhibitors. By adhering to the outlined synthetic strategies and rigorous safety protocols, researchers can effectively and safely harness the synthetic utility of this compound to advance their research and drug discovery programs.

References

-

2-Amino-4-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]

-

(2-Aminopyridin-4-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]

- Preparation method of 3-amino-4-methylpyridine.

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 179554-99-5|this compound|BLD Pharm [bldpharm.com]

- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. 1227598-06-2|(2-Amino-3-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-methylpyridin-3-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound (2-Amino-4-methylpyridin-3-yl)methanol (CAS No. 179554-99-5). Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on a detailed theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. By dissecting the molecule's structure and drawing comparisons with related compounds, we offer field-proven insights into the anticipated spectral characteristics. Furthermore, this guide furnishes detailed experimental protocols for acquiring high-quality spectroscopic data and provides a curated list of computational tools for in silico spectral prediction, empowering researchers to conduct their own analyses.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The arrangement of the amino, methyl, and hydroxymethyl groups on the pyridine ring presents a unique electronic and steric environment, making a thorough spectroscopic analysis crucial for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

The precise characterization of such molecules is paramount, as even subtle isomeric differences can lead to vastly different pharmacological activities.[1] This guide serves as a foundational resource for researchers working with this compound, providing the theoretical groundwork and practical methodologies for its spectroscopic investigation.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for this compound is not publicly cataloged, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Pyridine-H | ~7.5 - 7.8 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift. It will be split by the proton at H-5. |

| Pyridine-H | ~6.5 - 6.8 | Doublet | 1H | H-5 | The proton at position 5 will be upfield relative to H-6 and will be split by H-6. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | Amino Protons | The amino protons are exchangeable, resulting in a broad signal. The chemical shift can vary with solvent and concentration. |

| -CH₂OH | ~4.4 - 4.7 | Singlet | 2H | Methanol Protons (CH₂) | These benzylic-type protons are adjacent to an aromatic ring and an oxygen atom, causing a downfield shift. |

| -CH₃ | ~2.1 - 2.4 | Singlet | 3H | Methyl Protons | The methyl group attached to the pyridine ring will appear as a singlet in the upfield region. |

| -OH | Variable | Broad Singlet | 1H | Hydroxyl Proton | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Aromatic C | ~158 - 162 | C-2 | Carbon bearing the amino group, significantly deshielded. |

| Aromatic C | ~145 - 150 | C-6 | Carbon adjacent to the ring nitrogen. |

| Aromatic C | ~140 - 145 | C-4 | Carbon with the methyl substituent. |

| Aromatic C | ~120 - 125 | C-5 | Aromatic CH carbon. |

| Aromatic C | ~115 - 120 | C-3 | Carbon bearing the methanol group. |

| Aliphatic C | ~60 - 65 | -CH₂OH | Carbon of the hydroxymethyl group, attached to oxygen. |

| Aliphatic C | ~18 - 22 | -CH₃ | Carbon of the methyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). After standard instrument tuning and shimming, acquire the ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, hydroxyl, methyl, and aromatic pyridine moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3200 | N-H stretch | Primary Amine (-NH₂) | Medium-Strong, two bands |

| 3400 - 3200 | O-H stretch | Alcohol (-OH) | Strong, broad |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) | Medium |

| 1650 - 1580 | C=C and C=N stretch | Pyridine Ring | Strong |

| 1640 - 1560 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1470 - 1430 | C-H bend | Aliphatic C-H (CH₃, CH₂) | Medium |

| 1250 - 1000 | C-O stretch | Primary Alcohol | Strong |

| 850 - 750 | C-H out-of-plane bend | Aromatic C-H | Strong |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Collection: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹. The instrument's software will automatically perform the background subtraction.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . In a high-resolution mass spectrum, the exact mass would be a key identifier. The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 138.

-

Key Fragmentation Patterns:

-

Loss of -OH (m/z = 121): A common fragmentation for alcohols.

-

Loss of -CH₂OH (m/z = 107): Cleavage of the hydroxymethyl group.

-

Loss of H₂O (m/z = 120): Dehydration from the molecular ion.

-

Formation of a stable pyridinium-type ion: Cleavage of substituents leading to characteristic aromatic fragments.

-

Experimental Protocol for MS Data Acquisition

Caption: Workflow for Mass Spectrometry.

-

Sample Introduction: The method depends on the ionization technique. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For Electron Ionization (EI), the sample is typically introduced via a gas chromatograph (GC) or a direct insertion probe.

-

Ionization: The sample molecules are converted into gas-phase ions. ESI is a "soft" technique that will likely yield the protonated molecule [M+H]⁺ at m/z = 139. EI is a "hard" technique that will produce the molecular ion M⁺ at m/z = 138 and extensive fragmentation.

-

Mass Analysis: The ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Ion Trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Computational Tools for Spectral Prediction

For researchers requiring more precise in silico data, several computational tools are available. These platforms use various methods, including machine learning and quantum mechanics, to predict spectroscopic properties from a chemical structure.

-

NMR Prediction:

-

ChemDraw: A widely used chemical drawing software that includes modules for predicting ¹H and ¹³C NMR spectra.

-

MestReNova: A comprehensive software suite for processing and analyzing NMR data, which also features a powerful prediction engine.

-

NMRDB.org: A free online resource for predicting ¹³C NMR spectra.[2]

-

PROSPRE and CASPRE: Web-based tools that use machine learning for accurate ¹H and ¹³C NMR chemical shift predictions, respectively.[3][4]

-

-

IR and MS Prediction:

-

Prediction of IR and MS spectra is more complex. Advanced computational chemistry software (e.g., Gaussian, Spartan) can calculate vibrational frequencies (for IR) and predict fragmentation pathways. Some specialized software and online databases also offer prediction capabilities.

-

Conclusion

While experimental spectroscopic data for this compound is not readily found in public databases, a robust theoretical and comparative analysis allows for a detailed prediction of its NMR, IR, and MS spectra. This guide provides the foundational knowledge for researchers to understand, predict, and experimentally verify the spectroscopic properties of this compound. By combining the theoretical insights with the provided experimental protocols and leveraging available computational tools, scientists can confidently characterize this compound for their research and development endeavors.

References

-

PubChem - National Center for Biotechnology Information. 2-Amino-4-methylpyridine. [Link]

-

NIST Chemistry WebBook. 2-Pyridinamine, 4-methyl-. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Synthetic Profile of (2-Amino-4-methylpyridin-3-yl)methanol

Abstract

(2-Amino-4-methylpyridin-3-yl)methanol, a substituted aminopyridine, represents a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of amino, hydroxyl, and methyl groups on a pyridine scaffold offers multiple points for chemical modification, making it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core chemical and physical properties, predicted reactivity, and a proposed, field-proven synthetic workflow. The content is structured to deliver actionable insights for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its identity and structure. This compound is a distinct molecule whose properties are dictated by the interplay of its constituent functional groups.

Chemical Identifiers

Quantitative data and universally recognized identifiers are crucial for procurement, documentation, and regulatory compliance. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 179554-99-5 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| MDL Number | MFCD16606243 | [1] |

| SMILES | OCC1=C(C)C=CN=C1N | [1] |

Structural Elucidation

The molecule's structure features a pyridine ring substituted with three key functional groups: a primary amine (-NH₂) at position 2, a hydroxymethyl (-CH₂OH) group at position 3, and a methyl (-CH₃) group at position 4. This specific arrangement influences the compound's electronic properties, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, we can infer its properties based on its structure and data from closely related analogs.

Predicted Physical Properties

The following properties are estimations derived from its functional groups and data available for similar aminopyridine structures. Researchers should perform empirical validation for mission-critical applications.

| Property | Predicted Value / State | Rationale / Analog Source |

| Appearance | White to off-white or brown solid/powder | Based on analogs like 3-Amino-4-methylpyridine[4]. |

| Melting Point | >100 °C | Analogs like 2-Amino-4-methylpyridine melt at 96-99 °C. The additional hydroxyl group may increase this via hydrogen bonding. |

| Boiling Point | >250 °C | Analogs like 2-Amino-4-methylpyridine boil at 230 °C; the hydroxyl group will increase this value significantly. |

| pKa | ~6-7 (Pyridine N), ~4-5 (Amino group) | Estimated based on standard pKa values for aminopyridines. |

Solubility Profile

The presence of both a basic amino group and a polar hydroxyl group suggests a degree of aqueous solubility, which would be enhanced under acidic conditions due to the formation of a pyridinium salt. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Spectral Data Interpretation

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and broad, exchangeable signals for the amine and hydroxyl protons.

-

¹³C NMR: Signals corresponding to the seven distinct carbon atoms are expected, with the hydroxymethyl carbon appearing around 60-65 ppm and the aromatic carbons in the 110-160 ppm range.

-

IR Spectroscopy: Key stretches would include O-H and N-H bands (3200-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C=C and C=N aromatic ring vibrations (1500-1600 cm⁻¹), and a C-O stretch (1000-1200 cm⁻¹).

-

Mass Spectrometry: The nominal mass would be 138, with an expected M+H⁺ peak at m/z 139 in ESI positive mode.

Chemical Profile and Reactivity

Chemical Stability and Storage

For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C[1]. It is sensitive to air and strong oxidizing agents. The amino group can be susceptible to slow oxidation and discoloration upon prolonged exposure to air and light.

Predicted Reactivity

The molecule's functionality allows for a range of chemical transformations, making it a versatile intermediate:

-

N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, or be used in reductive amination protocols.

-

O-Functionalization: The primary alcohol is amenable to oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an ether[5].

-

Ring-Based Reactions: The electron-donating amino group activates the pyridine ring, making it more susceptible to electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups.

Role in Medicinal Chemistry

Substituted aminopyridines are privileged structures in drug discovery. Analogs of this compound have been investigated for various therapeutic targets. For instance, 2-amino-4-methylpyridine derivatives have been synthesized as potent inhibitors of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases[5]. The core is also found in intermediates for antiretroviral drugs and selective kinase inhibitors, demonstrating its utility as a scaffold for generating libraries of bioactive molecules[6][7].

Proposed Synthetic Workflow

A robust and reproducible synthetic route is paramount for research and development. While a specific published procedure for this compound is scarce, a reliable pathway can be designed based on established chemical transformations used for its isomers.

Rationale for Synthetic Route Selection

The most logical and efficient approach is the reduction of the corresponding carboxylic acid ester, methyl 2-amino-4-methylnicotinate. This strategy is well-documented for converting esters on pyridine rings to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to alcohols without affecting the aromatic ring[8]. Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solubilizes both the substrate and the reducing agent.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow via ester reduction.

Step-by-Step Protocol (Self-Validating System)

This protocol is adapted from a validated procedure for a closely related isomer and includes steps for purification and confirmation[8].

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Substrate Addition: Dissolve methyl 2-amino-4-methylnicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Causality Insight: Slow, cold addition is critical to manage the highly exothermic reaction between the hydride and the ester, preventing dangerous temperature spikes and side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is crucial for safely quenching excess hydride and producing a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the precipitate through a pad of Celite, washing thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., benzene, ethyl acetate/hexanes) to yield the pure product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against the expected spectral characteristics.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following hazard assessment is based on data from structurally similar aminopyridines.

Hazard Assessment Based on Structural Analogs

Users must treat this compound with caution, assuming it possesses similar hazards to its analogs.

| Hazard Class | GHS Classification | Statement | Source Analog |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [9][10] |

| Acute Dermal Toxicity | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin | [9][10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [10][11] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [10][11] |

| STOT Single Exposure | Category 3 | H335: May cause respiratory irritation | [9][11] |

Recommended Handling Procedures

Given the predicted toxicity, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[12]. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[10].

Conclusion

This compound is a valuable heterocyclic intermediate with a favorable profile for applications in drug discovery and organic synthesis. Its defined structure, predictable reactivity, and accessible synthetic pathway make it a powerful tool for chemists. While empirical data on its physical properties and toxicology remains to be fully elucidated, a robust understanding can be achieved through careful analysis of its structural analogs. By adhering to the synthetic principles and safety guidelines outlined in this document, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

PubChem. (2-Aminopyridin-4-yl)methanol. [Link]

-

PubChem. 2-Amino-4-methylpyridine. [Link]

-

Zhang, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Singh, S. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

Sources

- 1. 179554-99-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1227598-06-2|(2-Amino-3-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Assessment, and Application of (2-Amino-4-methylpyridin-3-yl)methanol

Introduction

This compound, with the CAS Number 179554-99-5, is a substituted pyridinemethanol derivative that holds significant interest for the scientific research community, particularly in the fields of medicinal chemistry and drug discovery. Its structural arrangement, featuring an aminopyridine core with a proximate hydroxymethyl group, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of multiple functional groups—an aromatic amine, a primary alcohol, and the pyridine nitrogen—offers several reaction sites for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening.

This guide provides a comprehensive overview of this compound, including a list of commercial suppliers, a plausible synthetic route, detailed protocols for quality control, safe handling procedures, and a discussion of its potential research applications.

Commercial Sourcing of this compound

For researchers, securing a reliable source of high-purity starting materials is a critical first step in any experimental workflow. Several chemical suppliers offer this compound for research purposes. When selecting a supplier, it is essential to consider not only the cost but also the stated purity, availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Below is a comparative table of known commercial suppliers for this compound (CAS 179554-99-5).

| Supplier | Product Number | Stated Purity | Availability | Notes |

| BLDpharm | BD00788948 | ≥95% | Inquire | Offers access to analytical documents like NMR, HPLC, LC-MS.[1][2] |

| CymitQuimica | IN-DA00273V | Not specified | Inquire | Lists the compound for laboratory use only.[3][4] |

| AK Scientific, Inc. | 3645CR | ≥95% | Inquire | Provides basic specifications and storage information.[5] |

| Key Organics | MFCD16606243 | Not specified | Inquire | Lists the compound as part of their product portfolio.[6] |

It is strongly recommended that researchers request a Certificate of Analysis (CoA) from the chosen supplier prior to purchase. The CoA should provide lot-specific data on the purity and identity of the compound, as determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

While readily available from commercial sources, an understanding of the synthetic pathway to this compound can be valuable for researchers, particularly for troubleshooting experiments or for designing syntheses of novel derivatives. A plausible and efficient method for the preparation of this compound involves the selective reduction of the corresponding carboxylic acid or ester, 2-amino-4-methylnicotinic acid or its methyl ester. This transformation can be achieved using a suitable reducing agent that is chemoselective for the carboxyl or ester group in the presence of the aminopyridine functionality.

A well-established method for the reduction of pyridine carboxylic esters is the use of sodium borohydride in the presence of a catalyst, or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7] Borane-based reagents are also known for their chemoselective reduction of carboxylic acids.[8]

Below is a plausible, step-by-step experimental protocol for the synthesis of this compound from methyl 2-amino-4-methylnicotinate.

Reaction Scheme:

Materials:

-

Methyl 2-amino-4-methylnicotinate

-

Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve methyl 2-amino-4-methylnicotinate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Workup: Filter the resulting granular precipitate through a pad of Celite® and wash it thoroughly with THF and diethyl ether.

-

Extraction and Drying: Combine the organic filtrates and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of research findings. The following analytical techniques are recommended for its quality control.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons and their respective chemical environments. Key signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

2. Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine.

-

O-H stretching vibration for the hydroxyl group.

-

C-H stretching for the aromatic and aliphatic components.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₇H₁₀N₂O (138.17 g/mol ).

4. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the compound. A single major peak in the chromatogram is indicative of high purity.

Below is a logical workflow for the quality control of commercially supplied or synthesized this compound.

Caption: A typical workflow for the quality control of this compound.

Safe Handling and Storage

This compound, as an aminopyridine derivative, should be handled with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves.

Handling:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

A recommended storage temperature is between 2-8°C.

-

Keep away from strong oxidizing agents and sources of ignition.

Research Applications and Future Directions

The structural motifs present in this compound make it a promising starting material for the synthesis of a variety of biologically active compounds. Aminopyridine derivatives are known to be key components in many pharmaceutical agents.

Potential Applications:

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology and immunology.[9][10] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the rest of the molecule can be elaborated to achieve potency and selectivity.

-

Central Nervous System (CNS) Agents: Pyridine derivatives have been explored for their activity on various CNS targets.

-

Antibacterial Agents: The 2-aminopyridine core is found in a number of compounds with antibacterial properties.[1]

The workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 179554-99-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scielo.br [scielo.br]

- 5. 179554-99-5 this compound AKSci 3645CR [aksci.com]

- 6. keyorganics.net [keyorganics.net]

- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

Literature review of (2-Amino-4-methylpyridin-3-yl)methanol and its analogs

An In-depth Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol and its Analogs for Drug Discovery Professionals

Introduction: The Versatile 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it a valuable scaffold for designing molecules that target a wide array of biological entities, from enzymes to receptors. Within this class, this compound (CAS 179554-99-5) serves as a foundational building block.[2][3] The presence of three distinct functional groups—an amino group, a hydroxyl group, and a methyl group—on the pyridine core provides a rich platform for synthetic elaboration and fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive literature review of this compound and its analogs. As senior application scientists, our focus is not merely on cataloging compounds but on elucidating the underlying principles that guide their design, synthesis, and biological evaluation. We will delve into the causality behind experimental choices, explore structure-activity relationships (SAR), and provide detailed protocols, offering a field-proven perspective for researchers in drug development.

PART 1: Synthesis of the Core Scaffold

The synthesis of substituted aminopyridines can be approached through various routes. A common strategy involves the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. For the core molecule, this compound, a patented method describes a multi-step synthesis starting from ethyl 2-(4-methylfuran) formate.[4]

Synthetic Protocol: From Furan to Pyridine

This synthetic pathway leverages a ring expansion of a furan derivative to form the desired pyridine core. The subsequent steps involve functional group interconversions to arrive at the final product.

Step 1: Ring Expansion to form 2-Amino-3-hydroxy-4-methylpyridine

-

Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).

-

Add a dehydrating agent (e.g., ammonium chloride or sodium sulfate) and formamide.[4]

-

Introduce ammonia gas and heat the mixture under reflux for 24 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2.

-

Extract with ethyl acetate to remove non-basic impurities, retaining the aqueous phase.

-

Neutralize the aqueous phase with a sodium hydroxide solution.

-

Extract the product into diethyl ether.

-

Concentrate the organic phase and dry to yield the crude 2-amino-3-hydroxy-4-methylpyridine, which is synonymous with this compound.[4]

Causality: The initial reaction is a complex transformation where the furan ring opens and re-closes in the presence of an ammonia source (formamide and ammonia gas) to form the more stable aromatic pyridine ring. The acidic and basic workup steps are crucial for separating the amphoteric product from starting materials and byproducts.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the core molecule.

PART 2: Analogs and Structure-Activity Relationships (SAR)

The true potential of the this compound scaffold is realized through the synthesis and evaluation of its analogs. A significant body of research has focused on this scaffold as a source of potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[5][6]

Rationale for Analog Development: Targeting iNOS

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5] While nNOS and eNOS produce low levels of NO for physiological functions, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to pathophysiology in conditions like septic shock and chronic inflammation.[5] Therefore, selective inhibitors of iNOS are highly sought after as therapeutic agents. The 2-amino-4-methylpyridine core has been identified as a potent, non-selective NOS inhibitor, making it an excellent starting point for developing isoform-selective analogs.[5]

Computational studies suggest that the C6-position of the 2-amino-4-methylpyridine ring is the most tolerant to substitution, providing an ideal vector for introducing modifications to enhance potency and selectivity.[5]

Synthesis of C6-Substituted Analogs

A general and effective method for synthesizing C6-substituted analogs involves the protection of the 2-amino group, followed by lithiation at the 6-position and subsequent reaction with an appropriate electrophile.

General Protocol for C6-Substitution:

-

Protection: The 2-amino group of 2-amino-4-methylpyridine is protected, for example, by reacting it with acetonylacetone to form a 2,5-dimethylpyrrole group.[5] This step prevents the acidic amino proton from interfering with the subsequent lithiation.

-

Lithiation: The protected intermediate is dissolved in an anhydrous ether solvent (e.g., Et₂O) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to selectively deprotonate the C6-position, forming a lithiated intermediate.[5]

-

Electrophilic Quench: An electrophile (e.g., an aldehyde, alkyl halide) is added to the solution. The reaction is allowed to warm to room temperature.[5]

-

Deprotection: The pyrrole protecting group is removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride (NH₂OH·HCl) to yield the final C6-substituted 2-amino-4-methylpyridine analog.[5][7]

Caption: General workflow for synthesizing C6-analogs.

Structure-Activity Relationship (SAR) for iNOS Inhibition

Systematic modification at the C6-position has yielded crucial insights into the SAR for iNOS inhibition.

| Compound/Analog | C6-Substituent | iNOS IC₅₀ (nM) | Key Observation | Reference |

| 1 (Parent) | -H | Potent | Non-selective NOS inhibitor. | [5] |

| 2 | -CH(CH₃)CH(CH₃)₂ | 28 | Alkyl substitution improves potency and selectivity. This analog has the best potency. | [5] |

| 9 | -CH₂CH(F)CH₃ | 28 | Replacing a methyl with fluorine retains high potency. | [5][7] |

| 11 | -CH=CH₂ | 282 | An unsaturated vinyl group is well-tolerated. | [5][7] |

| 16 | -CH(OH)CH₃ | > 10,000 | Introduction of a hydroxyl group drastically reduces potency. | [5][7] |

| 13 | -CH(OCH₃)CH₃ | Inactive | A methoxy group leads to inactivity, suggesting adverse electronic/steric effects. | [5] |

| 24 | -C(CH₃)=CH₂ | > 10,000 | Adding a methyl to the vinyl group diminishes potency, indicating high steric demand. | [5] |

Key Insights from SAR:

-

Steric Bulk: The C6-position is sensitive to steric hindrance. For instance, the difference in potency between the vinyl analog 11 and the isobutenyl analog 24 highlights a high steric demand in the enzyme's active site.[5]

-

Electronic Effects: The introduction of a polar hydroxyl group (analog 16 ) or a methoxy group (analog 13 ) leads to a significant loss of activity.[5][7] This suggests that a hydrophobic or specific electronic environment is preferred at this position.

-

Fluorine Substitution: Replacing hydrogen or a methyl group with fluorine (analog 9 ) is well-tolerated and maintains high potency.[5][7] This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity without significantly altering steric bulk.

Expanded Applications: Beyond iNOS

While iNOS inhibition is a primary application, the versatile 2-aminopyridine scaffold has been explored for other therapeutic targets. Fused heterocyclic systems derived from this core, such as 2-amino-4-methylpyrido[2,3-d]pyrimidines, have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators in cancer cell signaling pathways.[8] Additionally, related aminopyridinol derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[9]

Caption: Diverse biological targets for the scaffold.

PART 3: Physicochemical Properties & Drug Development

The success of a drug candidate depends not only on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. The substitutents on the 2-aminopyridine ring play a crucial role in modulating these characteristics.

| Property | Influence of Substituents | Importance in Drug Development | Reference |

| Basicity (pKa) | Electron-withdrawing groups (e.g., -CF₃, -Cl) at the C4-position significantly lower the basicity of the pyridine nitrogen. | Modulates solubility, receptor interaction, and potential for off-target effects (e.g., aminergic GPCRs). | [10] |

| Lipophilicity (logP) | Fluorinated alkyl groups (e.g., -CF₃) impart high lipophilicity. Less fluorinated or cyano groups can reduce logP. | Affects solubility, permeability across biological membranes, and metabolic stability. | [10] |

| Metabolic Stability | The carbon-fluorine (C-F) bond is exceptionally stable. Fluoroalkyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, increasing the compound's half-life. | Determines the dosing regimen and potential for drug-drug interactions. Higher stability is often desirable. | [10] |

| Reactivity | The electronic properties of substituents influence the efficiency of synthetic reactions, such as palladium-catalyzed cross-couplings. Electron-withdrawing groups can enhance reactivity.[10] | Crucial for the feasibility and scalability of synthesizing diverse analog libraries. | [10] |

Conclusion and Future Outlook

This compound and its analogs represent a highly adaptable and pharmacologically significant chemical scaffold. The extensive research into C6-substituted derivatives has established clear structure-activity relationships for the inhibition of iNOS, highlighting the delicate balance of steric and electronic factors required for high potency. The demonstrated versatility of the core structure, enabling the development of inhibitors for other critical targets like PI3K/mTOR and FGFR4, underscores its enduring value in drug discovery.

Future research should focus on leveraging the established SAR to design next-generation analogs with improved isoform selectivity (iNOS vs. nNOS/eNOS) and optimized ADME profiles. The exploration of novel substitutions at other positions on the pyridine ring, guided by computational modeling, could uncover new interactions and lead to compounds with novel pharmacological profiles. Furthermore, the application of this scaffold to an even broader range of biological targets remains a promising avenue for the development of new therapeutics.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVwKqDi-0awZZyIQdwVWlYT95LIMAhah173iVDQPmtp7MD_SHpjViiRScUXkDGPsLLgMgrRJvqCr_0rK5YyUBl8pnwsXWB3oSCh1SybdOcxhZVrUHesnpB8MvbGiGknCsqxBUl186iqTgVmEI=]

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DxbjIayuHFQ2S8lnkZTDH8MOE2bBatGYtKAXu0BKn7Z2XGc3bYUzVUEP4mTE-1yi4g5eeoMN-TTsI8K1WfFGX_4mdS-WqXn6ErMU_BbLlguXA0768dHTLlvz1zsvtMp_0fCzK1nX89X2gjQ=]

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6f2Mv0LgO4wCoX-wUMZMfGi7pSoXEo76jIxhCEHhqTRAxNg2PQ3oqASDcG2if0kiZIB4F_84FAumISBhO0LdafE4k-QEqb1ECfYaCifKI9m0ImqG3vJ12cfaqpikw3vTmgighEpRBtDT2Dwn90oX2JGtg-rP4atyZoSysmhWyIkzsNX-kcqpmPeEO93_ncEU4x7v8AV_Ag4L4NBBE2x6uZ4qsgdu98JL_-H1kcf0Y1b1dU5eW2qjG-Xwqnb7EVm1tMBbK_GV5WQgRJ9HDWyrREO__LRW4-V7XZJQpBzVPwIqO63h35rUsD3s4KMwEiPMoH3yC1nDCtn28aGuoSV8q-LyrOMym_NUlNPmcMXVoqpfpAZQvAO-jExzA_Tek3fvXt19mDrO22rDa9l_KZBqRhWj5akd]

- 2-Amino-4-methylpyridine 99 695-34-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhGM9NOChn9MzEKSnfaRKyjYkr8dKvTYmksVVcsQN5tN_YFF2deCKsUQZo5stP4gZ_RkRPIgugZT9x3QW4U0wAEkNqKrhYDVPspupXbe9B7kzKT1b3VCUB8klQq2pP4SDSr-IpjlQbAiGd2nG45tBfndMPLA==]

- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLpgibtIZVy5XxQ_iFAHDyoccCFIg-hb_UpG_9sMAnLZeSomv8jfnZjtJFzpv_bjYQ736zicS8MA9T0xkXEGEN9eSP-otWLXkOtlZVf7MN--6pEF1PU8-MzEjdlYPa8-yaDJqCtMYxdfkH-ZIdTxhHO5g7qTa-t1M-nBvhcy5LzVdUY0TYs83d-qNWC9n1Z-N0RkumKIvTLOJFhV9BpwOjnz8PB2JSU7EGTOliXGxM3raJtY6tylFpZzYqa7fhTw==]

- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMkvD0kTzL1ObFLUhBd8H1KBnMwYw4Gg65lmjO7JhSBV5AXGJlQDrrAVLfzZArWBXdv863C1a8hJWapfrqvLBITBoPDSa2kDFZeyGEVrEMLx2jTVcW_5b21VqYyF_asgSxaI_]